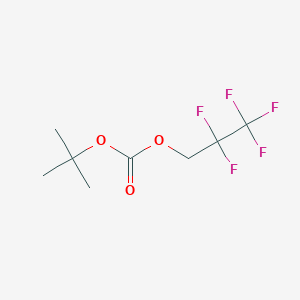
Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate is an organofluorine compound with the molecular formula C8H11F5O3. This compound is characterized by the presence of a tert-butyl group and a pentafluoropropyl group attached to a carbonate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of tert-butyl chloroformate with 2,2,3,3,3-pentafluoropropanol under basic conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:
tert-Butyl chloroformate+2,2,3,3,3-pentafluoropropanol→tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 2,2,3,3,3-pentafluoropropanol and tert-butyl alcohol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic conditions.
Major Products
Hydrolysis: 2,2,3,3,3-pentafluoropropanol and tert-butyl alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high refractive index polymers.
Mechanism of Action
The mechanism of action of tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate involves its ability to act as a carbonylating agent. It can transfer the carbonate group to various nucleophiles, facilitating the formation of new carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoropropyl methacrylate: Another fluorinated compound used in polymer chemistry.
Ethyl 2,2,3,3,3-pentafluoropropyl carbonate: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to its combination of a bulky tert-butyl group and a highly electronegative pentafluoropropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H11F5O3 |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C8H11F5O3/c1-6(2,3)16-5(14)15-4-7(9,10)8(11,12)13/h4H2,1-3H3 |
InChI Key |
QCHQNUKFEDTHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B15091939.png)

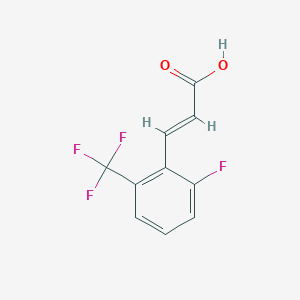
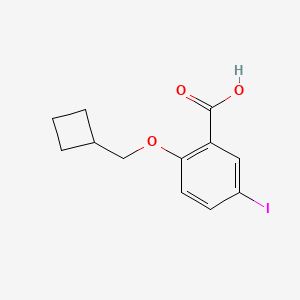
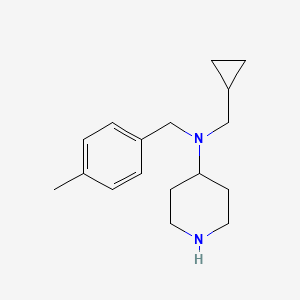
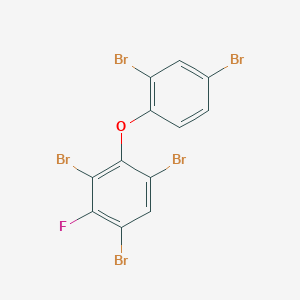
![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
![1-[2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B15091961.png)

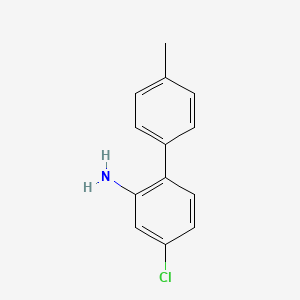
![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
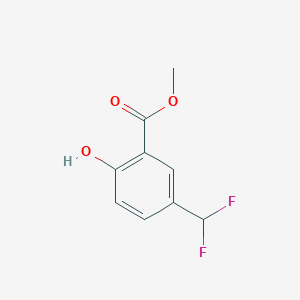
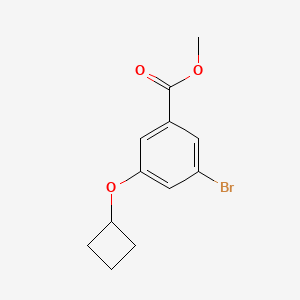
methanone](/img/structure/B15092027.png)
